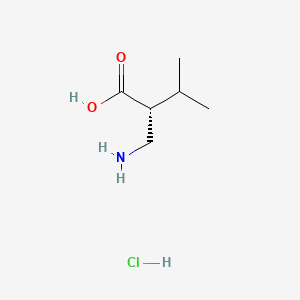
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a chemical compound . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound can be achieved using a simple and convenient method. This involves the use of ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The structure of the obtained product was confirmed by the use of FT-IR, NMR, UV, and MS techniques .Molecular Structure Analysis
The dihydropyrimidine ring of this compound adopts a screw-boat conformation. The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving this compound are quite complex. For instance, a simple and convenient synthesis of tautomeric (6 or 2)-hydroxy-4-methyl-(2 or 6)-oxo-1-(substituted phenyl)-(1,2 or 1,6)-dihydropyridine-3-carbonitriles from ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry has been presented .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is involved in several synthesis processes and chemical reactions. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Additionally, it is used in the preparation of ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates through a one-step procedure with acetoacetanilides (Hayotsyan et al., 2019).
Potential Medicinal Applications
While avoiding details on drug use, dosage, and side effects, it is noteworthy that this compound has been explored for its cardiotonic activity. It has been found to be more potent than milrinone as a positive inotropic agent (Mosti et al., 1993).
Crystallographic Studies
Crystallographic studies of this compound, particularly in the context of cardiotonic agents, have been reported. For instance, the crystal structure of ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridine carboxylate, a related compound, has been studied to understand structure-activity relationships in cardiotonic activities (Orsini et al., 1990).
Application in Dye and Textile Industry
In the dye and textile industry, derivatives of ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate have been synthesized for application on polyester and nylon fabrics. These dyes have shown good fastness and levelness properties (Abolude et al., 2021).
Antimicrobial Properties
Some derivatives of this compound have been synthesized and evaluated for antimicrobial activity, exhibiting significant to moderate antibacterial and promising antifungal activity (Shastri & Post, 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 2-methyl-6-oxo-1-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-10-14(17)16(11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFIQHUZAFDVCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C=C1)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













